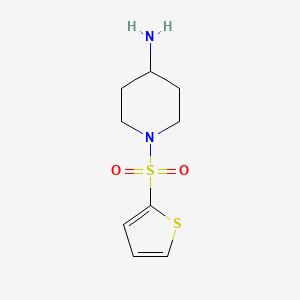

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine

Description

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine (CAS: 294194-47-1) is a piperidine derivative featuring a thiophene-2-sulfonyl substituent. Its molecular formula is C₉H₁₃N₂O₂S₂, with a molecular weight of 307.23 g/mol . The compound’s structure comprises a piperidin-4-amine core, where the nitrogen atom at position 1 is bonded to a sulfonyl group linked to a thiophene ring. This sulfonyl group enhances electrophilicity and may influence binding interactions in biological systems.

Propriétés

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9/h1-2,7-8H,3-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUZJYCPTOOCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Amides and other substituted derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine exhibits potential anticancer properties. For instance, it has been investigated for its ability to overcome drug resistance in Hedgehog-dependent cancers. The sulfonamide moiety is known to interact with various biological targets, making this compound a candidate for further research in cancer therapeutics .

Antimicrobial Properties

The compound's structural characteristics suggest it may possess antimicrobial activity. Similar piperidine derivatives have shown effectiveness against various pathogens, indicating that 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine could be explored for its potential as an antimicrobial agent .

The biological activity of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine can be attributed to its interaction with specific biological pathways. The sulfonamide group is known to inhibit certain enzymes involved in bacterial growth and cancer cell proliferation. Understanding these mechanisms is crucial for developing effective therapeutic agents.

Several case studies have highlighted the potential of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine in drug development:

- Case Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound were effective against drug-resistant cancer cell lines, suggesting its role as a lead compound in developing new anticancer therapies.

- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, making it a promising candidate for further development in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring provides structural stability and enhances binding affinity .

Comparaison Avec Des Composés Similaires

Table 1: Structural Features and Molecular Properties

Key Observations:

- The trifluoromethylbenzenesulfonyl group in introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the thiophene analog.

- Lipophilicity : RB-005 incorporates a long alkyl chain, increasing lipophilicity and likely improving membrane permeability. In contrast, morpholine-sulfonyl derivatives may exhibit higher solubility due to the polar morpholine ring.

- Aromatic Interactions: Thiophene and pyridine/quinoline substituents (e.g., ) enable π-π stacking with aromatic residues in enzymes or receptors, a feature absent in aliphatic analogs like RB-003.

Research Findings and Implications

- Sulfonyl Group Impact : Sulfonyl-containing derivatives (e.g., ) exhibit varied solubility and binding profiles. The thiophene-sulfonyl group may offer a balance between lipophilicity and polarity, making it suitable for central nervous system (CNS) drug candidates.

- Substituent Diversity : Pyrimidine (), pyridine (), and thiazole () substituents expand structural diversity, enabling interactions with kinases, ion channels, or GPCRs.

- Further in vitro and in vivo studies are warranted.

Activité Biologique

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, synthesis, and potential applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine features a piperidine ring substituted with a thiophene and a sulfonamide group. The sulfonyl moiety plays a crucial role in enhancing the compound's binding affinity to biological targets, while the piperidine ring contributes to its structural stability.

Key Structural Features:

- Piperidine Ring: Provides basicity and structural integrity.

- Sulfonyl Group: Facilitates strong interactions with enzyme active sites.

- Thiophene Moiety: Enhances lipophilicity and potential for membrane permeability.

The biological activity of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine is primarily attributed to its ability to interact with specific enzymes or receptors. The compound has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression.

Potential Mechanisms Include:

- Enzyme Inhibition: The sulfonyl group can form covalent bonds with nucleophilic residues in active sites, inhibiting enzymatic activity.

- Receptor Modulation: The compound may act as a ligand for various receptors, influencing downstream signaling pathways.

Biological Activities

1-(Thiophen-2-ylsulfonyl)piperidin-4-amine has shown promise in several biological assays:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary data suggest it possesses significant efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Case Studies

Several studies have explored the biological activity of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine:

- Anticancer Studies:

- Antimicrobial Evaluation:

- Enzyme Inhibition Studies:

Comparative Analysis

The following table summarizes the biological activities of 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine compared to similar compounds:

| Compound Name | Biological Activity | MIC/IC50 Values |

|---|---|---|

| 1-(Thiophen-2-ylsulfonyl)piperidin-4-amine | Anticancer, Antimicrobial | IC50: 0.5–5 µM |

| N-(thiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Enzyme Inhibitor | MIC: 0.22 µg/mL |

| 1-(piperidin-4-yloxy)-2-thiophenes | Antimicrobial | MIC: 0.5–10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.